molecular formula C21H18N2O3S B2577875 2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899985-01-4

2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2577875
CAS RN: 899985-01-4
M. Wt: 378.45
InChI Key: GHOXFWFQDUSHAB-UHFFFAOYSA-N
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Description

2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Research has identified compounds with structures similar to 2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol demonstrating significant antibacterial activities. For instance, thiazolyl pyrazole and benzoxazole derivatives have been synthesized and shown to possess promising antibacterial effects (Landage, Thube, & Karale, 2019). Such findings highlight the potential of similar compounds in developing new antibacterial agents.

Antimicrobial and Anti-inflammatory Activities

Compounds incorporating pyrazole and benzoxazole moieties have been evaluated for their antimicrobial and anti-inflammatory properties. A study synthesized heterocyclic derivatives of phenothiazine, which exhibited significant anti-inflammatory activity, suggesting the therapeutic potential of related compounds in anti-inflammatory treatments (Sharma, Srivastava, & Kumar, 2005).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations on compounds structurally akin to 2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol have been conducted to understand their molecular structure and potential biological effects. Such studies provide insights into the interactions of these compounds with biological targets, aiding in the development of drugs with optimized efficacy and reduced side effects (Viji et al., 2020).

Antioxidant Additives for Lubricating Oils

Research into thiazole derivatives, including the synthesis and evaluation of compounds as antioxidant additives for lubricating oils, demonstrates the chemical versatility and potential industrial applications of these molecules. Such studies suggest that similar compounds could be explored for their utility in enhancing the performance and longevity of lubricants (Amer, Hassan, Moawad, & Shaker, 2011).

Molluscicidal Activity

Derivatives similar to the mentioned compound have been examined for their molluscicidal activity, which is essential for controlling snail populations that transmit diseases such as schistosomiasis. Research into new dihydropyrazolo[1,5-c][1,3]benzoxazines and their derivatives has shown promising results in this area, suggesting the potential for developing effective molluscicides (Nawwar, Haggag, & Swellam, 1993).

properties

IUPAC Name

2-methoxy-4-(5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-25-19-11-13(8-9-17(19)24)15-12-16-14-5-2-3-6-18(14)26-21(23(16)22-15)20-7-4-10-27-20/h2-11,16,21,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOXFWFQDUSHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

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